N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride
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Description
“N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride” is a chemical compound with the molecular formula C5H9N3O•HCl . It is used for research purposes and is not intended for diagnostic or therapeutic use .
Synthesis Analysis
The synthesis of oxazole derivatives has been a field of interest for a long time . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The synthesis of oxazole derivatives involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 .Molecular Structure Analysis
Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The molecular weight of “this compound” is 163.61 .Chemical Reactions Analysis
The chemical reactions of oxazole derivatives are influenced by the substitution pattern . For instance, acylation of the amino group of oxadiazoles with some acid chlorides yields acylated compounds .Physical and Chemical Properties Analysis
Oxazoles are stable liquids at room temperature with a boiling point of 69 °C . The specific physical and chemical properties of “this compound” are not mentioned in the available resources.Safety and Hazards
Properties
IUPAC Name |
N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O.2ClH/c1-9-11(13-8-15-9)7-14(2)10-3-5-12-6-4-10;;/h8,10,12H,3-7H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVLLPXCNSIJJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)CN(C)C2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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